Dutasteride Impurity L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

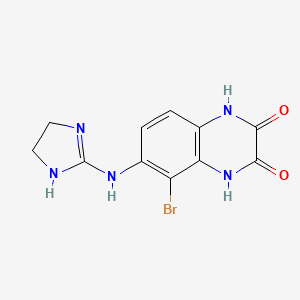

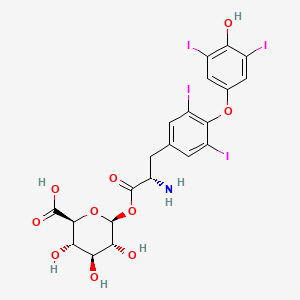

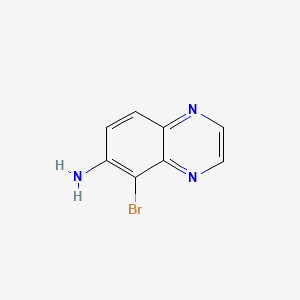

Dutasteride Impurity L is a compound related to Dutasteride . Dutasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by inhibiting 5-alpha reductase .

Synthesis Analysis

The synthesis of Dutasteride and its impurities, including Impurity L, involves multiple steps of reactions starting from pregnenolone acid . The process generates impurities which are described in the specification .

Chemical Reactions Analysis

Dutasteride, the parent compound, has been subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. Degradation was found to occur under hydrolysis and to a lesser extent under oxidation conditions .

Wissenschaftliche Forschungsanwendungen

Impurity Profile and Characterization

The impurity profile of dutasteride has been extensively studied, identifying several impurities during laboratory analysis, such as desmethyl dutasteride, dihydro dutasteride, and an isomer of dutasteride. These impurities were synthesized, characterized, and their structures determined, highlighting the complexity of dutasteride's impurity profile and the importance of understanding these components in scientific research and pharmaceutical development (Satyanarayana et al., 2007). Further studies have developed methods for the isolation and characterization of isomeric impurities of dutasteride, employing techniques such as high-performance liquid chromatography (HPLC) and NMR spectroscopy, which are crucial for ensuring the purity and efficacy of dutasteride-based treatments (Mulla et al., 2013).

Analytical Method Development

Research has also focused on the development of analytical methods for dutasteride, including a stability-indicating LC method for quantitative determination in bulk drug samples and pharmaceutical forms. This method is essential for the quality control of dutasteride, ensuring its stability and efficacy in clinical use (Kamat et al., 2008). Additionally, enzyme-linked immunosorbent assays (ELISAs) have been developed for the doping control of dutasteride, demonstrating the versatility of analytical approaches in monitoring its use and ensuring compliance with regulatory standards (Brun et al., 2010).

Novel Formulations for Topical Delivery

Innovative research has explored the formulation of dutasteride for topical application to enhance delivery to target sites and reduce systemic effects. For instance, dutasteride-loaded nanostructured lipid carriers coated with stearic acid-chitosan oligomer have been developed for topical delivery, potentially improving the treatment of conditions such as androgenic alopecia while minimizing systemic exposure and side effects (Noor et al., 2017).

Environmental Impact and Drug Interactions

Studies have also investigated the environmental impact of dutasteride, particularly its effects on aquatic life, highlighting the broader implications of pharmaceuticals in the environment and the need for sustainable drug development and disposal practices (Margiotta-Casaluci et al., 2013). Additionally, research on the interaction between dutasteride and proteins such as alpha-2-macroglobulin sheds light on the pharmacodynamics of dutasteride and its potential effects on biological processes, essential for understanding its mechanism of action and optimizing therapeutic strategies (Zia et al., 2019).

Safety And Hazards

Eigenschaften

CAS-Nummer |

1365545-48-7 |

|---|---|

Produktname |

Dutasteride Impurity L |

Molekularformel |

C26H26F6N2O2 |

Molekulargewicht |

512.5 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

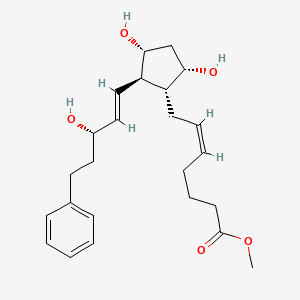

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

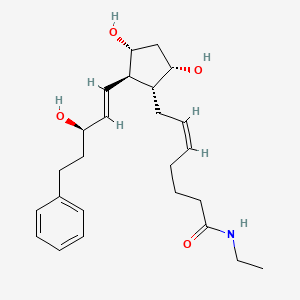

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)